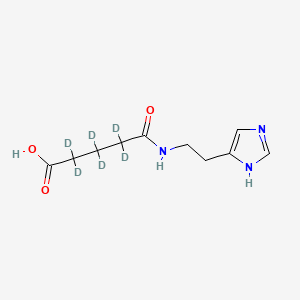
Ingavirin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ingavirin-d6 is a deuterated form of Ingavirin, a small molecule antiviral drug known for its efficacy against various respiratory viral infections, including influenza A and B viruses, human parainfluenza virus, and human adenovirus . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Ingavirin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ingavirin-d6 involves the incorporation of deuterium atoms into the molecular structure of Ingavirin. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The key steps include:
Protection of Functional Groups: Protecting amino or imino groups to prevent unwanted reactions.
Deuteration: Introducing deuterium atoms using deuterated reagents.
Deprotection: Removing the protective groups to yield the final deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is optimized to minimize costs and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ingavirin-d6 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Ingavirin-d6 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ingavirin. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior and stability of Ingavirin.
Biology: Employed in metabolic studies to track the distribution and breakdown of Ingavirin in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ingavirin.
Industry: Applied in the development of new antiviral drugs by providing insights into the mechanism of action and potential improvements
Mecanismo De Acción
Ingavirin-d6, like its parent compound Ingavirin, exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral Replication: It impairs the replication of viral RNA by interfering with the viral nucleoprotein.
Immunomodulation: Enhances the host’s immune response by stimulating the production of interferons and other immune mediators.
Anti-inflammatory Effects: Reduces inflammation in the respiratory tract by modulating the release of pro-inflammatory cytokines
Comparación Con Compuestos Similares
Tamiflu (Oseltamivir): Another antiviral drug used to treat influenza. Unlike Ingavirin, Tamiflu is a neuraminidase inhibitor.
Arbidol: An antiviral that also targets influenza viruses but works by inhibiting viral fusion with host cells.
Uniqueness of Ingavirin-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad-spectrum antiviral activity and multiple mechanisms of action make it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2 |
Clave InChI |
KZIMLUFVKJLCCH-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canónico |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




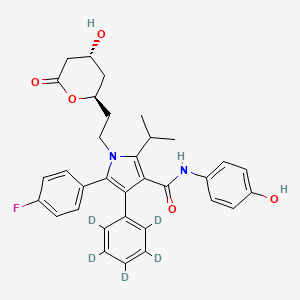
![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

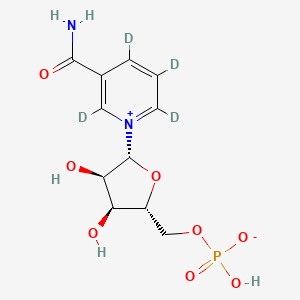
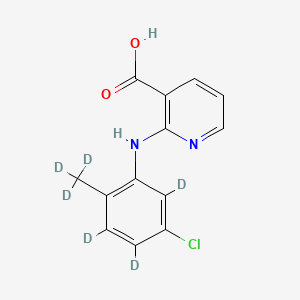
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)
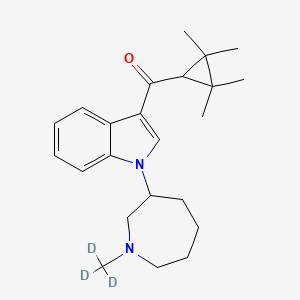
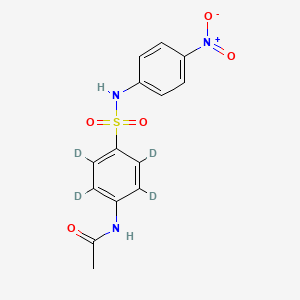

![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


